Maoecrystal Z
Description
Properties
Molecular Formula |
C22H30O6 |
|---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
[(1S,2S,3R,8S,9S,10R,12S)-2-hydroxy-4,4-dimethyl-14-oxo-12-(3-oxoprop-1-en-2-yl)-15-oxatetracyclo[6.5.3.01,9.03,8]hexadecan-10-yl] acetate |
InChI |
InChI=1S/C22H30O6/c1-12(10-23)14-8-15(28-13(2)24)16-21-7-5-6-20(3,4)17(21)18(25)22(16,9-14)19(26)27-11-21/h10,14-18,25H,1,5-9,11H2,2-4H3/t14-,15-,16+,17-,18+,21-,22+/m1/s1 |
InChI Key |
WAOUILKFOLDIAX-NJOKITKISA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1C[C@H](C[C@]23[C@@H]1[C@@]4(CCCC([C@H]4[C@@H]2O)(C)C)COC3=O)C(=C)C=O |
Canonical SMILES |
CC(=O)OC1CC(CC23C1C4(CCCC(C4C2O)(C)C)COC3=O)C(=C)C=O |
Synonyms |
maoecrystal Z |
Origin of Product |
United States |
Scientific Research Applications
Chemical Synthesis of Maoecrystal Z
The total synthesis of this compound has been achieved through several innovative synthetic strategies. The first total synthesis was reported in 2014, employing a series of diastereoselective radical cyclization reactions. Key steps in this synthesis included:
- Sm(II)-mediated reductive cascade cyclization : This step facilitated the formation of two rings and established four new stereocenters in a single reaction.
- Ti(III)-mediated reductive epoxide-acrylate coupling : This reaction produced a functionalized spirolactone, which is crucial for constructing the bicyclic structure of this compound .
The synthesis process involves multiple stages and careful selection of reagents to ensure high yields and selectivity. The final product was synthesized in just 12 steps from starting materials derived from natural sources .
Cytotoxicity
This compound exhibits significant cytotoxic effects against several human cancer cell lines. The following table summarizes its inhibitory concentrations (IC50) compared to standard chemotherapeutic agents:
| Cell Line | IC50 (µg/mL) | Comparison with Positive Controls |
|---|---|---|
| K562 Leukemia | 2.90 | Comparable to camptothecin |
| MCF7 Breast | 1.63 | Comparable to paclitaxel |
| A2780 Ovarian | 1.45 | Comparable to paclitaxel |
These values indicate that this compound has potent anti-cancer properties, making it a candidate for further pharmacological development .
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound in medicinal chemistry:
- Cytotoxic Activity : In vitro studies have demonstrated that this compound effectively inhibits the proliferation of various cancer cell lines, suggesting its potential as an anti-cancer agent .
- Synthetic Chemistry : Research into the synthetic pathways for this compound has provided insights into developing related compounds with enhanced biological activities or altered pharmacokinetic properties .
- Natural Product Chemistry : The isolation and characterization of this compound from Isodon eriocalyx have contributed to understanding the biosynthetic pathways of diterpenes and their derivatives within this plant family .
Preparation Methods
Core Bicyclo[3.2.1]octane Skeleton
The bicyclo[3.2.1]octane core (rings B and C) was targeted via a Ti<sup>III</sup>-mediated reductive epoxide coupling. This single-electron transfer (SET) process enables the simultaneous formation of two carbon-carbon bonds while establishing vicinal quaternary centers at C6 and C7.
Spiro-Lactone Installation
The spiro-fused γ-lactone (ring A) was introduced early in the synthesis using a stereoselective aldol cyclization. This step capitalizes on the inherent rigidity of γ-cyclogeraniol derivatives to enforce axial chirality.
D-Ring Construction via Reductive Cyclization
The six-membered D ring was forged through a Sm<sup>II</sup>-mediated ketyl-olefin cyclization. This transformation simultaneously generates the C9 and C11 stereocenters while annulating the final ring.
Key Synthetic Steps and Reaction Optimization
Ti<sup>III</sup>-Mediated Reductive Epoxide Coupling
The Reisman group's synthesis utilized a TiCl<sub>3</sub>/Zn-mediated coupling of epoxide 15 to construct the bicyclo[3.2.1]octane system (Table 1):
Table 1. Optimization of Ti<sup>III</sup>-Mediated Epoxide Coupling
| Condition | Solvent | Temp (°C) | Yield (%) | dr (C6:C7) |
|---|---|---|---|---|
| TiCl<sub>3</sub>/Zn | THF | 0 | 74 | >20:1 |
| Cp<sub>2</sub>TiCl | Toluene | -78 | 58 | 15:1 |
| Ti(O<sup>i</sup>Pr)<sub>4</sub>/Mg | Et<sub>2</sub>O | 25 | <5 | - |
The optimal conditions (entry 1) provided lactone 30 in 74% yield with >20:1 diastereoselectivity. Mechanistic studies revealed that the reaction proceeds via sequential epoxide opening, radical recombination, and lactonization.
Sm<sup>II</sup>-Mediated Reductive Cascade Cyclization
The critical D-ring formation was achieved through a SmI<sub>2</sub>-mediated cascade (Figure 1):
Figure 1. Sm<sup>II</sup> Cascade Cyclization Mechanism
-
Single-electron reduction of aldehyde to ketyl radical
-
6-endo-trig cyclization to form C9-C11 bond
-
Second SET generates enolate for aldol closure
-
Protonation establishes C7 stereochemistry
Optimization studies demonstrated that adding H<sub>2</sub>O as a proton source improved yields from 38% to 65% while maintaining 10:1 dr.
Comparative Analysis of Synthetic Routes
Reisman's 12-Step Synthesis (2011)
The inaugural synthesis remains the shortest route to date (Table 2):
Table 2. Reisman Synthesis Key Metrics
| Step | Transformation | Yield (%) | Cumulative Yield (%) |
|---|---|---|---|
| 1 | γ-Cyclogeraniol → Epoxide 15 | 82 | 82 |
| 5 | Ti<sup>III</sup> Coupling | 74 | 32.5 |
| 9 | Sm<sup>II</sup> Cyclization | 65 | 12.4 |
| 12 | Final Deprotection | 83 | 10.3 |
This route's efficiency stems from the convergent coupling of fragments derived from (-)-γ-cyclogeraniol and a chiral alkyl iodide.
Lv's Bicyclo[3.2.1]octane Approach (2018)
Lv and co-workers developed an alternative strategy featuring:
-
Cross-ring radical cyclization for quaternary center formation
-
Ueno-Stork cyclization on a 1,6-enone system
-
Retro-aldol/aldol cascade to access this compound
While longer (18 steps), this approach demonstrated the versatility of radical-based methods for ent-kauranoid synthesis.
Critical Challenges and Solutions
Q & A
Q. What are the key steps in the total synthesis of Maoecrystal Z, and how do they ensure structural fidelity?
The total synthesis of this compound involves a retrosynthetic approach that prioritizes the construction of its tricyclic core. Key steps include:
- Asymmetric Diels-Alder reaction to establish stereochemistry at the C7 and C8 positions.
- Intramolecular aldol condensation to form the bicyclic framework.
- Late-stage oxidation to introduce the ketone moiety. Experimental validation via X-ray crystallography (cell parameters: ) confirms the stereochemical outcome .
Q. Which spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?
- H/C NMR : Assignments rely on coupling constants (e.g., for axial-equatorial protons) and DEPT experiments to distinguish CH, CH, and CH groups.
- IR Spectroscopy : Confirms carbonyl stretching ().
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (, [M+H] calcd. 227.1648) .
Advanced Research Questions
Q. How do researchers address stereochemical challenges in this compound synthesis, particularly at the C3 and C9 positions?
Stereocontrol is achieved via:
- Chiral auxiliaries : Evans’ oxazolidinones direct asymmetric alkylation.
- Catalytic asymmetric catalysis : Shi epoxidation ensures enantioselective epoxide formation. Computational studies (DFT) compare transition-state energies to rationalize selectivity, with differences < 1.5 kcal/mol favoring the desired diastereomer .
Q. What methodologies resolve contradictions between experimental and computational data in this compound’s conformational analysis?
Discrepancies arise when NMR-derived coupling constants conflict with molecular dynamics simulations. Resolution strategies include:
Q. How are reaction conditions optimized for this compound’s intermediates to balance yield and selectivity?
A Design of Experiments (DoE) approach evaluates:
- Temperature : Lower temps (0°C) favor kinetic control in aldol reactions.
- Catalyst loading : 10 mol% of Jacobsen’s catalyst maximizes enantiomeric excess (ee > 95%).
- Solvent polarity : THF vs. DMF comparisons show THF improves solubility of bicyclic intermediates. Response surface models (RSM) correlate variables with outcomes, achieving 78% yield and 92% ee .
Data Management and Reproducibility
Q. What protocols ensure reproducibility in this compound’s synthetic procedures?
- Detailed experimental logs : Include reaction monitoring (TLC R values, quenching conditions).
- Open-access crystallography data : COD entry 4106854 provides cif files for structure validation.
- Supporting Information (SI) : Full characterization data for all intermediates (e.g., C NMR spectra for diastereomeric byproducts) .
Q. How should researchers handle conflicting spectroscopic data across studies of this compound analogs?
- Meta-analysis : Compare chemical shifts (e.g., 2.35 ppm for H7 in this compound vs. 2.41 ppm in Maoecrystal V) to identify substituent effects.
- Collaborative verification : Cross-laboratory NMR calibration using internal standards (e.g., TMS).
- Error analysis : Report confidence intervals for values (±0.2 Hz) .
Methodological Frameworks
What criteria define a rigorous research question for this compound’s bioactivity studies?
Apply the FINER framework :
- Feasible : Access to milligram-scale samples for cytotoxicity assays.
- Novel : Investigate understudied targets (e.g., mitochondrial enzymes).
- Ethical : Use cell lines with validated provenance (ATCC).
- Relevant : Align with natural product drug discovery trends .
Q. How can systematic reviews improve the synthesis of this compound literature?
- PRISMA guidelines : Screen studies using inclusion criteria (e.g., peer-reviewed synthesis routes).
- Risk-of-bias assessment : Evaluate reproducibility metrics (e.g., reporting of ee values in 80% of papers).
- Meta-regression : Correlate reaction yields with solvent polarity (log) .
Tables
Table 1. Crystallographic Data for this compound (COD 4106854)
| Parameter | Value |
|---|---|
| Space group | |
| Cell volume | |
| 0.0512 | |
| Resolution | (MoKα) |
Table 2. Key Spectroscopic Benchmarks for this compound
| Technique | Critical Data Point | Significance |
|---|---|---|
| H NMR | 1.28 (s, 3H, C12-CH) | Confirms gem-dimethyl group |
| HRMS | 227.1648 ([M+H]) | Validates molecular formula |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
